Cas no 83881-08-7 (17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione)

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione structure
83881-08-7 structure
Produktname:17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
CAS-Nr.:83881-08-7
MF:C22H27ClO4
MW:390.900386095047
CID:709371

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pregna-1,4-diene-3,20-dione,21-chloro-9,11-epoxy-17-hydroxy-16-methyl-, (9b,11b,16a)-
    • 17α-Hydroxy-21-chloro-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione
    • 17A-HYDROXY-21-CHLORO-9B,11B-EPOXY-16A-METHYLPREGNA-1,4-DIENE-3,20-DIONE
    • 21-chloro-17α-hydroxy-9β,11β-oxido-16α-methylpregna-1,4-diene-3,20-dione
    • ,11
    • 17Alpha-Hydroxy-21-chloro-9Beta,11Beta-epoxy-16Alpha-methylpregna-1,4-diene-3,20-dione
    • (9β,11β,16α)-21-Chloro-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • 17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
    • Inchi: 1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
    • InChI-Schlüssel: QPODUJJKFOJKOZ-QDBZYVRYSA-N
    • Lächelt: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3C[C@@H](C)[C@](O)(C(=O)CCl)[C@]3(C[C@H]3[C@@]21O3)C

Berechnete Eigenschaften

  • Genaue Masse: 390.16000

Experimentelle Eigenschaften

  • PSA: 66.90000
  • LogP: 3.21060

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H915450-10mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
10mg
$ 230.00 2023-09-07
TRC
H915450-100mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
100mg
$ 1748.00 2023-09-07
A2B Chem LLC
AH52765-100mg
21-CHLORO-9-BETA,11-BETA-EPOXY-17-HYDROXY-16-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
83881-08-7
100mg
$1794.00 2024-04-19
A2B Chem LLC
AH52765-50mg
21-CHLORO-9-BETA,11-BETA-EPOXY-17-HYDROXY-16-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
83881-08-7
50mg
$1046.00 2024-04-19
TRC
H915450-25mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
25mg
$523.00 2023-05-18
TRC
H915450-50mg
17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione
83881-08-7
50mg
$ 966.00 2023-09-07
A2B Chem LLC
AH52765-10mg
21-CHLORO-9-BETA,11-BETA-EPOXY-17-HYDROXY-16-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
83881-08-7
10mg
$341.00 2024-04-19

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
1.2 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
2.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
3.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
2.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
2.4 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C; 47 °C → rt
2.5 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
2.6 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
3.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
4.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
2.2 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
3.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
4.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
3.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
3.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
3.4 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C; 47 °C → rt
3.5 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
3.6 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
4.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
5.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Unusual hydroxy-γ-sultone byproducts of steroid 21-methanesulfonylation. An efficient synthesis of mometasone 17-furoate (Sch 32088)
Draper, Richard W.; et al, Tetrahedron, 1999, 55(11), 3355-3364

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
2.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
1.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C; 47 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
1.6 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
2.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
3.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Dimethylformamide ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  2 h, 0 - 5 °C
1.3 Reagents: Methanol Solvents: Water ;  2.5 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  50 h, rt → 47 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  10 min, rt; rt → -5 °C; 3 h, -5 - 0 °C
3.2 Reagents: Acetic acid Solvents: Water ;  30 min, -5 - 0 °C
4.1 Reagents: Pyridine ;  -5 °C; 5 h, -5 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, cooled
5.1 Reagents: Sodium chloride Solvents: Dimethylformamide ;  5 h, rt → 65 °C
Referenz
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Raw materials

17a-Hydroxy-21-chloro-9b,11b-epoxy-16a-methylpregna-1,4-diene-3,20-dione Preparation Products

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